REACTION_SMILES
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[CH:21]([OH:22])=[O:23].[F:1][C:2]([c:3]1[c:4](-[c:9]2[cH:10][cH:11][c:12]([CH:15]=[O:16])[cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1)([F:17])[F:18].[OH:19][OH:20]>>[F:1][C:2]([c:3]1[c:4](-[c:9]2[cH:10][cH:11][c:12]([C:15](=[O:16])[OH:19])[cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-c2ccccc2C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2ccccc2C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |